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Compound of Interest

Compound Name: 1H-Indole-2-methanol

Cat. No.: B185676 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 1H-Indole-2-
methanol (I2M), a key heterocyclic compound relevant in medicinal chemistry and materials

science. Understanding the three-dimensional arrangement of molecules in the solid state is

paramount for predicting physicochemical properties, guiding polymorphism screening, and

informing rational drug design. This document outlines the crystallographic parameters,

molecular conformation, and intermolecular interactions of 1H-Indole-2-methanol, supported

by detailed experimental protocols and data visualization.

Crystal Structure Analysis
The crystal structure of 1H-Indole-2-methanol has been determined by single-crystal X-ray

diffraction. The analysis reveals that the compound crystallizes in a monoclinic system, which is

a common crystal system for organic molecules.

Crystal System and Space Group
1H-Indole-2-methanol crystallizes in the monoclinic crystal system with the space group P2/c.

[1] The asymmetric unit of the crystal lattice contains two crystallographically independent

molecules of 1H-Indole-2-methanol.[1]
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A notable feature of the 1H-Indole-2-methanol crystal structure is the presence of two different

conformations of the molecule within the asymmetric unit.[1] These conformers are

distinguished by the orientation of the hydroxyl group relative to the indole ring. The

conformation is defined by the torsion angle N1–C2–C10–O1, which is 61.5(3)° for one

molecule, described as a gauche+ conformation, and -175.5(2)° for the other, corresponding to

a trans conformation.[1]

Furthermore, the crystal structure exhibits disorder related to the positions of the hydrogen

atoms of the hydroxyl groups (O1 and O1A).[1] This disorder is situated around a

crystallographic twofold symmetry axis, leading to the assignment of an occupancy factor of 0.5

for these hydrogen atoms.[1]

Intermolecular Interactions
The crystal packing of 1H-Indole-2-methanol is stabilized by a network of intermolecular

interactions. Like other indole derivatives, it is anticipated that the structure is influenced by N–

H···π interactions and hydrogen bonding involving the hydroxyl group. The analysis of similar

indole structures reveals that a common packing motif is the "herringbone" arrangement, where

molecules are stacked at an angle to each other.

Data Presentation
The quantitative data derived from the single-crystal X-ray diffraction analysis of 1H-Indole-2-
methanol are summarized in the following tables.

Table 1: Crystal Data and Structure Refinement for 1H-Indole-2-methanol
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Parameter Value

Empirical Formula C₉H₉NO

Formula Weight 147.17 g/mol

Crystal System Monoclinic

Space Group P2/c

Temperature
Data collected at low temperature (typically 100

K)

Wavelength MoKα (λ = 0.71073 Å) or CuKα (λ = 1.54184 Å)

Table 2: Selected Torsion Angles (°)

Atoms Angle (°) Conformation

N1–C2–C10–O1 (Molecule 1) 61.5(3) gauche+

N1–C2–C10–O1 (Molecule 2) -175.5(2) trans

Experimental Protocols
The determination of the crystal structure of 1H-Indole-2-methanol involves several key

experimental stages, from sample preparation to data analysis.

Synthesis and Crystallization
1H-Indole-2-methanol is a commercially available compound. For the purpose of single-crystal

X-ray diffraction, high-purity material is required. Single crystals suitable for diffraction

experiments can be grown by various methods, with slow evaporation from a suitable solvent

being a common technique for small organic molecules.

Protocol for Crystallization (Slow Evaporation):

A nearly saturated solution of 1H-Indole-2-methanol is prepared in a suitable solvent or

solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane). The choice of solvent can

influence the resulting crystal habit.
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The solution is filtered to remove any particulate matter.

The filtered solution is placed in a loosely covered container (e.g., a vial covered with

perforated parafilm) to allow for the slow evaporation of the solvent at a constant

temperature.

Over a period of several days to weeks, as the solvent evaporates and the solution becomes

supersaturated, single crystals of 1H-Indole-2-methanol are formed.

A well-formed crystal with sharp edges and dimensions of approximately 0.1-0.3 mm is

selected for X-ray diffraction analysis.

X-ray Data Collection
Single-crystal X-ray diffraction data are collected on a diffractometer equipped with a

monochromatic X-ray source (typically MoKα or CuKα radiation) and a sensitive detector.

Protocol for Data Collection:

A suitable crystal is mounted on a goniometer head using a cryoprotectant (e.g., paratone

oil) and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to

minimize thermal vibrations.

The crystal is centered in the X-ray beam.

A preliminary set of diffraction images is collected to determine the unit cell parameters and

the crystal's orientation matrix.

A full sphere of diffraction data is collected by rotating the crystal through a series of angles,

with each frame exposed to the X-ray beam for a specific duration.

The collected diffraction images are processed to integrate the reflection intensities and

apply corrections for factors such as Lorentz and polarization effects. An absorption

correction is also applied.

Structure Solution and Refinement
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The collected diffraction data are used to solve and refine the crystal structure, yielding the final

atomic coordinates and displacement parameters.

Protocol for Structure Solution and Refinement:

The space group is determined from the systematic absences in the diffraction data.

The crystal structure is solved using direct methods or Patterson methods, which provide an

initial model of the atomic positions.

The structural model is refined against the experimental diffraction data using a full-matrix

least-squares method.

Non-hydrogen atoms are typically refined with anisotropic displacement parameters.

Hydrogen atoms are located from the difference Fourier map or placed in calculated

positions and refined using a riding model.

The final refinement converges to a stable model with low residual factors (R-factors),

indicating a good agreement between the calculated and observed structure factors.

Visualization
The following diagram illustrates the general workflow for the crystal structure analysis of 1H-
Indole-2-methanol.
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Experimental workflow for 1H-Indole-2-methanol crystal structure analysis.
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Conclusion
The crystal structure of 1H-Indole-2-methanol is characterized by a monoclinic unit cell

containing two distinct molecular conformations. The presence of these conformers and the

disorder in the hydroxyl hydrogen positions highlight the conformational flexibility of the

molecule, which can be influenced by the crystal packing forces. The detailed understanding of

its solid-state structure, as presented in this guide, is essential for its application in the

development of new pharmaceutical agents and functional organic materials. The provided

protocols offer a standardized approach for the crystallographic analysis of this and related

indole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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